molecular formula C8H13N3S B6332071 3-Methyl-1-(1,3-thiazol-2-yl)piperazine CAS No. 873075-51-5

3-Methyl-1-(1,3-thiazol-2-yl)piperazine

Numéro de catalogue B6332071
Numéro CAS: 873075-51-5
Poids moléculaire: 183.28 g/mol
Clé InChI: SBBSBSJOPQYMFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-Methyl-1-(1,3-thiazol-2-yl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular weight of the compound is 183.28 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves multi-step procedures . The structures of these compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperazine ring and a thiazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .

Applications De Recherche Scientifique

Anticancer Activity

A study conducted by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle against various cancer cell lines. These compounds demonstrated significant in vitro anticancer properties across a range of cancers including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Antimicrobial and Antifungal Activity

Gan et al. (2010) synthesized azole-containing piperazine derivatives, assessing their in vitro antibacterial, antifungal, and cytotoxic activities. The study found that most compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing remarkable and broad-spectrum efficacy against all tested strains. These activities were comparable to standard drugs like chloramphenicol and fluconazole (Gan, Lin-Ling et al., 2010).

Anti-inflammatory Activity

Ahmed, Molvi, and Khan (2017) synthesized a novel set of compounds and evaluated their in vitro and in vivo anti-inflammatory activity. The compounds displayed significant membrane stabilization and reduced edema in animal models, indicating their potential as anti-inflammatory agents (Ahmed, Aejaz et al., 2017).

Antileishmanial Activity

Foroumadi et al. (2005) investigated the leishmanicidal activity of synthesized piperazine derivatives against Leishmania major promastigotes. The study revealed strong and superior leishmanicidal activity of these compounds compared to the reference drug pentostam, with the piperazine analog being the most active compound (Foroumadi, A. et al., 2005).

Antitubercular Activity

Naidu et al. (2016) designed, synthesized, and evaluated various derivatives for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. The compounds exhibited a range of activities, with some showing very good anti-tubercular activity, highlighting the potential of these derivatives in treating tuberculosis (Naidu, Kalaga Mahalakshmi et al., 2016).

Propriétés

IUPAC Name

2-(3-methylpiperazin-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBSBSJOPQYMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2(R)-methyl piperazine (300 mg, 3 mmol), 2-bromo thiazole (0.27 ml, 3 mmol), (2-biphenylyldi-tert-butylphosphine (134 mg, 0.449 mmol), palladium acetate (101 mg, 0.45 mmol), and cesium carbonate (1.46 g, 4.49 mmol) in dioxane 25 ml (v/v 5/1) was kept at reflux temperature for 2 hours, then cooled to room temperature, then filtered through celite, then concentrated and then purified by chromatography eluting with 12% MeOH/MeCl2/NH4OH to yield the product as a white solid (145 mg, 26%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
101 mg
Type
catalyst
Reaction Step Five
Yield
26%

Synthesis routes and methods II

Procedure details

30.06 g (300.0 mmol) of 2-methylpiperazine were combined with 4.51 ml (50.0 mmol) of 2-bromothiazole. This mixture was fused and refluxed 5 min. The reaction mixture was cooled and taken up in 10% strength hydrochloric acid and washed with EA. The aqueous phase was set to pH>12 with a 10% strength aq. NaOH solution and then extracted with EA. The organic phase was dried over MgSO4 and conc. in vacuo. There were obtained 8.26 g (45.1 mmol, 90%) of 3-methyl-1-thiazol-2-ylpiperazine.
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.